molecular formula C7H6FNO2 B3085413 3-Fluoro-4-hydroxybenzamide CAS No. 1155354-10-1

3-Fluoro-4-hydroxybenzamide

Cat. No.: B3085413
CAS No.: 1155354-10-1
M. Wt: 155.13 g/mol
InChI Key: HCKZEGFRTSPINX-UHFFFAOYSA-N
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Description

3-Fluoro-4-hydroxybenzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a fluorine atom and a hydroxyl group attached to a benzamide core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzamide in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high yield.

Industrial Production Methods: Industrial production of 3-Fluoro-4-hydroxybenzamide often employs large-scale organic synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3-Fluoro-4-hydroxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating conditions such as nonalcoholic fatty liver disease and nonalcoholic steatohepatitis.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    4-Fluoro-3-hydroxybenzamide: Similar structure but with the fluorine and hydroxyl groups in different positions.

    3-Fluoro-4-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

Uniqueness: 3-Fluoro-4-hydroxybenzamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

3-Fluoro-4-hydroxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, research findings, and applications in various fields, including enzyme inhibition and drug development.

Chemical Structure and Properties

This compound features a fluorine atom and a hydroxyl group attached to a benzene ring, which enhances its reactivity and biological interactions. The presence of the hydroxyl group allows for hydrogen bonding, while the fluorine atom contributes to hydrophobic interactions, influencing the compound's affinity for biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been shown to inhibit various enzymes involved in inflammatory pathways and microbial growth. The structural similarity to naturally occurring phenolic acids makes it a useful probe in biochemical assays.

Enzyme Inhibition Studies

Research indicates that this compound acts as an enzyme inhibitor. It has been investigated for its potential anti-inflammatory properties, showing effectiveness in modulating enzymes associated with inflammation. For instance, studies have demonstrated that derivatives of this compound can inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression related to inflammation and cancer.

Table 1: Inhibition Potency of this compound Derivatives

CompoundTarget EnzymeIC50 (µM)
This compoundHDAC125.4
HDAC61.34
3-Bromo-4-hydroxybenzoic acidVarious HDACsVaries

Data compiled from various studies on enzyme inhibition related to histone deacetylases.

Antimicrobial Activity

In addition to its role as an enzyme inhibitor, this compound has been evaluated for antimicrobial properties. Its derivatives have shown potent activity against several microbial strains, suggesting potential applications in developing new antimicrobial agents.

Case Studies

  • Anti-inflammatory Applications : A study highlighted the use of this compound derivatives in reducing inflammation by inhibiting specific pathways in macrophages, demonstrating significant reductions in pro-inflammatory cytokines.
  • Cancer Research : Another research effort focused on the compound's ability to induce apoptosis in cancer cell lines. The findings indicated that certain derivatives had half-maximal inhibitory concentrations (IC50) as low as 0.75 µM against ovarian cancer cells, showcasing their potential as anticancer agents.

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Drug Development : Continued investigation into its derivatives may lead to the development of novel therapeutics targeting inflammatory diseases and cancers.
  • Bioremediation : Given its enzymatic interactions, there is potential for utilizing this compound in bioremediation efforts, particularly in degrading halogenated compounds.

Properties

IUPAC Name

3-fluoro-4-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3,10H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKZEGFRTSPINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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